(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile
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Overview
Description
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by its complex structure, which includes an indoline core, a benzyloxypropyl side chain, and an aminopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Introduction of the Benzyloxypropyl Side Chain: The benzyloxypropyl side chain is introduced via an alkylation reaction using a suitable alkylating agent, such as 3-(benzyloxy)propyl bromide, in the presence of a base like potassium carbonate.
Addition of the Aminopropyl Group: The aminopropyl group is added through reductive amination, where the indoline derivative is reacted with 2-aminopropanol in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various oxidation states.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Compounds with modified benzyloxypropyl side chains.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products or processes.
Mechanism of Action
The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group may facilitate binding to these targets, while the indoline core and benzyloxypropyl side chain contribute to the overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-methanol: Similar structure but with a methanol group instead of a carbonitrile group.
Uniqueness
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbonitrile group, in particular, differentiates it from similar compounds and may contribute to its specific reactivity and interactions.
This detailed overview provides a comprehensive understanding of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDLYCEXANTHE-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432615 |
Source
|
Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459868-73-6 |
Source
|
Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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